N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Overview
Description
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H18ClN5O and its molecular weight is 319.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.1199879 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
One area of application is the synthesis and characterization of derivatives related to N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. For instance, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-chlorophenyl substituents, have been explored. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with some also studied through single crystal X-ray diffraction. The cyclohexane ring's conformation and the molecular stabilization via intramolecular hydrogen bonds were notable findings (Özer et al., 2009).
Catalytic Applications
In the realm of catalysis, research has focused on the catalytic properties of compounds incorporating the cyclohexanecarboxamide structure. For example, studies on the catalytic oxidation of cyclohexane with hydrogen peroxide and a tetracopper(II) complex in an ionic liquid have shown significant improvements in catalytic performance, including product yield and selectivity, when using specific ionic liquids compared to traditional organic solvents. This suggests potential applications in green chemistry and sustainable industrial processes (Ribeiro et al., 2015).
Antimicrobial and Antitumor Applications
Further applications include the development of compounds with antimicrobial and antitumor activities. A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, highlights the potential of these compounds in biomedical research and pharmaceutical development. These compounds have been evaluated for their biological activity, demonstrating their potential as antitumor agents (Talupur et al., 2021).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-6-4-5-12(9-13)10-17-14(22)15(7-2-1-3-8-15)21-11-18-19-20-21/h4-6,9,11H,1-3,7-8,10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKPQOOQADWOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC(=CC=C2)Cl)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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